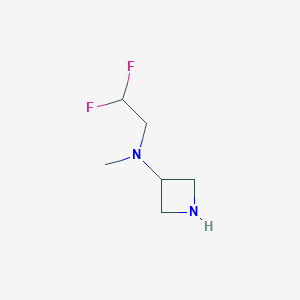
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoroethyl group imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-N-methylazetidin-3-amine typically involves the reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with suitable reagents under specific conditions. One method involves reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH2-E, followed by deallylation to yield the desired product . The reaction conditions often require the presence of an inorganic or organic base to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The compound can participate in addition reactions, where new groups are added to its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in drug design and development due to its ability to modulate lipophilicity and metabolic stability. It serves as a bioisostere for various pharmacophores, enhancing drug target affinity and specificity.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and hydrogels. Its unique properties contribute to the mechanical strength and stability of these materials.
Biology and Medicine: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways
Mecanismo De Acción
The mechanism of action of N-(2,2-difluoroethyl)-N-methylazetidin-3-amine involves its interaction with molecular targets and pathways. The presence of the difluoroethyl group enhances its binding affinity to specific protein targets through hydrogen bonding and steric complementarity . This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2,2-trifluoroethyl)-N-methylazetidin-3-amine: This compound contains a trifluoroethyl group instead of a difluoroethyl group, resulting in different chemical properties and reactivity.
N-(2,2-difluoroethyl)acrylamide: This compound has a similar difluoroethyl group but differs in its overall structure and applications.
Uniqueness
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine is unique due to its specific combination of the azetidine ring and the difluoroethyl group. This combination imparts distinct physicochemical properties, making it valuable in various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, materials science, biology, and industry. Its unique chemical structure and properties enable a wide range of applications, making it a valuable subject of scientific research.
Propiedades
Fórmula molecular |
C6H12F2N2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine |
InChI |
InChI=1S/C6H12F2N2/c1-10(4-6(7)8)5-2-9-3-5/h5-6,9H,2-4H2,1H3 |
Clave InChI |
RYUBWLMHSVTGMY-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(F)F)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



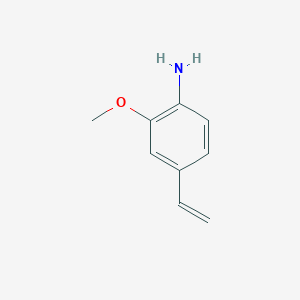
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
![3-Methylisothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B12944448.png)
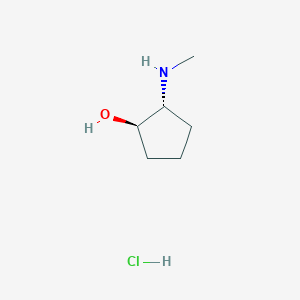
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
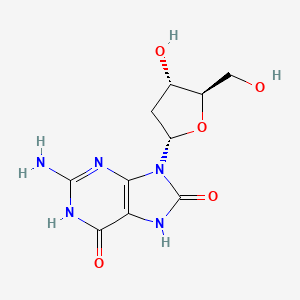
![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)



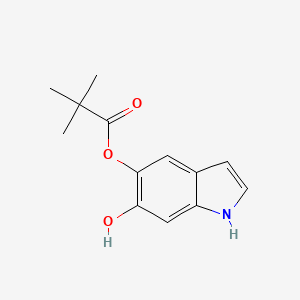

![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
